UDP-L-rhamnose -

UDP-L-rhamnose

Catalog Number: EVT-1596672
CAS Number:
Molecular Formula: C15H24N2O16P2
Molecular Weight: 550.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

UDP-L-rhamnose can be sourced from various biological systems, including plants and certain bacteria. It is classified as a nucleotide sugar, which are activated forms of monosaccharides that participate in glycosylation reactions. The biosynthetic pathways leading to UDP-L-rhamnose involve several enzymatic steps that convert UDP-D-glucose into this important sugar nucleotide.

Synthesis Analysis

Methods

The synthesis of UDP-L-rhamnose can be achieved through multiple enzymatic pathways. One notable method involves the conversion of UDP-D-glucose to UDP-L-rhamnose via a series of enzymatic reactions:

  1. Epimerization: UDP-D-glucose is first converted to UDP-4-keto-6-deoxy-D-glucose.
  2. Reduction: This intermediate undergoes reduction to form UDP-4-keto-6-deoxy-L-rhamnose.
  3. Final Conversion: The final step involves the conversion to UDP-L-rhamnose, facilitated by specific enzymes such as UDP-glucose dehydrogenase and epimerase/reductase enzymes.

Technical details regarding these reactions often include the use of high-performance liquid chromatography for product analysis and enzyme kinetics studies to optimize conditions for maximum yield .

Molecular Structure Analysis

Structure and Data

UDP-L-rhamnose has a complex molecular structure characterized by its nucleotide component (uridine diphosphate) linked to a L-rhamnose sugar moiety. The molecular formula is C_11H_15N_2O_17P, with a molar mass of approximately 357.24 g/mol.

The structure can be represented as follows:

  • Nucleotide Component: Uridine diphosphate
  • Sugar Component: L-Rhamnose

The stereochemistry is critical, as the specific configuration of the hydroxyl groups on the rhamnose ring determines its biological function.

Chemical Reactions Analysis

Reactions and Technical Details

UDP-L-rhamnose participates in various biochemical reactions, primarily glycosylation processes where it donates its sugar moiety to acceptor molecules such as proteins or lipids. The mechanism typically involves:

  1. Nucleophilic Attack: The hydroxyl group on the acceptor molecule attacks the anomeric carbon of UDP-L-rhamnose.
  2. Formation of Glycosidic Bond: This results in the formation of a glycosidic bond, releasing uridine monophosphate as a byproduct.

The efficiency and specificity of these reactions can be influenced by factors such as pH, temperature, and enzyme concentration .

Mechanism of Action

Process and Data

The mechanism by which UDP-L-rhamnose exerts its effects involves its role as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from nucleotide sugars to various acceptors. The process typically involves:

  1. Binding: The enzyme binds to both the donor (UDP-L-rhamnose) and acceptor molecules.
  2. Catalysis: Through conformational changes and stabilization of transition states, the enzyme facilitates the transfer of the rhamnose unit.
  3. Release: The product is released along with uridine monophosphate.

Kinetic studies have shown that factors such as substrate concentration and enzyme affinity significantly affect reaction rates .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

UDP-L-rhamnose exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting points are not well-documented due to its complex nature but are typically above room temperature.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to characterize its properties .

Applications

Scientific Uses

UDP-L-rhamnose has significant applications in various scientific fields:

  • Biotechnology: Used in recombinant DNA technology for glycosylation studies.
  • Pharmaceuticals: Plays a role in drug formulation where glycosylated compounds are required for enhanced bioavailability or activity.
  • Plant Biology: Important for studying cell wall biosynthesis and plant defense mechanisms against pathogens.

Additionally, its role in bacterial virulence factors makes it a target for developing new antimicrobial agents .

Biosynthesis of UDP-L-Rhamnose

Enzymatic Pathways in Prokaryotic vs. Eukaryotic Systems

UDP-L-rhamnose biosynthesis follows distinct routes in prokaryotes and eukaryotes, reflecting evolutionary divergence in sugar nucleotide metabolism. In prokaryotes, L-rhamnose derives from thymidine diphosphate (dTDP)-activated glucose through the canonical RmlABCD pathway:

  • RmlA: Glucose-1-phosphate thymidylyltransferase generates dTDP-D-glucose.
  • RmlB: dTDP-D-glucose 4,6-dehydratase forms dTDP-4-keto-6-deoxyglucose.
  • RmlC: A 3,5-epimerase produces dTDP-4-keto-L-rhamnose.
  • RmlD: NADPH-dependent 4-keto-reductase yields dTDP-L-rhamnose [7] [8].This pathway is essential for cell wall polysaccharides in pathogens like Salmonella and Mycobacterium tuberculosis [8].

In eukaryotes (plants, fungi, viruses), UDP-D-glucose serves as the primary precursor:

  • A bifunctional UDP-4-keto-6-deoxyglucose synthase (UGD/RHM-N domain) catalyzes dehydration.
  • A bifunctional 3,5-epimerase/4-reductase (RHM-C or UER domain) completes the conversion to UDP-L-rhamnose [1] [5]. Acanthamoeba polyphaga Mimivirus encodes a single UDP-L-rhamnose synthase (L780) with both epimerase and reductase activities, structurally homologous to plant enzymes [1].

Trichomonas vaginalis exhibits a hybrid pathway: It uses UDP-D-glucose as the substrate (eukaryote-like) but employs separate epimerase (RmlC) and reductase (RmlD) enzymes (prokaryote-like) [6].

Table 1: Comparative Pathways for L-Rhamnose Biosynthesis

Organism TypeActivated Sugar PrecursorKey EnzymesPathway Characteristics
ProkaryotesdTDP-D-glucoseRmlA, RmlB, RmlC, RmlDFour distinct monofunctional enzymes
Plants/FungiUDP-D-glucoseBifunctional RHM (UGD + UER)Single enzyme with dual domains
Viruses (Mimivirus)UDP-D-glucoseL780 synthaseHomodimeric bifunctional enzyme
Protozoa (T. vaginalis)UDP-D-glucoseSeparate UGD, RmlC, RmlDHybrid eukaryotic-prokaryotic system

Role of UDP-L-Rhamnose Synthase (RHM) in Sugar Nucleotide Interconversion

UDP-L-rhamnose synthases belong to the short-chain dehydrogenase/reductase (SDR) superfamily. These enzymes feature:

  • A conserved Rossmann fold for NAD(P)+ binding.
  • Catalytic tetrads (e.g., Tyr, Lys, Ser) for proton transfer [1] [2].The Arabidopsis thaliana NRS/ER (Nucleotide-Rhamnose Synthase/Epimerase-Reductase) and Mimivirus L780 are homodimers where subunit interactions stabilize substrate binding [1] [5].

Structural insights from the Mimivirus L780/NADP+/UDP-rhamnose ternary complex (PDB: 7JID) reveal:

  • An N-terminal domain anchoring NADP+ via π-cation interactions (Arg33).
  • A C-terminal domain positioning UDP-sugar substrates.
  • A hydrophobic dimer interface stabilized by residues like Phe92 and Leu146 [1].Arabidopsis NRS/ER shares 55% sequence identity with fungal U4k6dG-ER enzymes but only 20% with bacterial RmlD [5].

Catalytic residues identified via mutagenesis:

  • Cys108 and Lys175 in Mimivirus L780 are critical for epimerization/reduction.
  • C115 and K183 in Arabidopsis NRS/ER form an acid/base pair for epimerization [2] [5].

Comparative Analysis of Bifunctional vs. Monofunctional Enzymatic Systems

Bifunctional systems (eukaryotes) optimize substrate channeling:

  • Plant RHM enzymes fuse dehydratase (RHM-N) and epimerase/reductase (RHM-C) domains.
  • Mimivirus L780 performs epimerization and reduction within a single active site [1] [6].This architecture minimizes intermediate diffusion and enhances catalytic efficiency.

Monofunctional systems (prokaryotes) offer modularity:

  • Saccharothrix syringae RmlBCD enzymes can be reconstituted in vitro for one-pot dTDP-rhamnose synthesis [7].
  • Separate epimerase (RmlC) and reductase (RmlD) enzymes allow independent regulation [8].

Trichomonas vaginalis demonstrates functional divergence: Its UDP-glucose dehydratase (UGD) strongly prefers UDP-glucose over dTDP-glucose, but subsequent steps use prokaryote-like RmlC and RmlD [6]. Evolutionary analyses suggest eukaryotic RHM enzymes arose from gene fusion events merging ancestral bacterial rmlB, rmlC, and rmlD homologs [5].

Cofactor Dependency: NADPH and NAD+ Utilization in Epimerization and Reduction

Cofactor specificity governs reaction energetics and pathway regulation:

  • Dehydration (Step 1):
  • Requires NAD+ as a co-substrate (e.g., RmlB in bacteria, UGD in eukaryotes).
  • Generates NADH upon C4 oxidation [7] [8].
  • Epimerization/Reduction (Steps 2–3):
  • Uses NADPH for C4 keto-reduction (e.g., RmlD in bacteria, RHM-C in plants).
  • Mimivirus L780 utilizes NADP+ for epimerization and NADPH for reduction [1].

Arabidopsis NRS/ER binds NADPH with a Kd of 18.5 μM, comparable to its affinity for NADH (22.3 μM) [5]. However, NADPH is physiologically preferred due to higher cellular abundance under biosynthetic conditions.

Engineering cofactor balance enhances UDP-rhamnose production:

  • In E. coli, overexpressing NADPH regenerators (e.g., glucose dehydrogenase) increased UDP-rhamnose supply 2.2-fold for flavonoid rhamnosylation [3].
  • Fusion enzymes linking RHM to NADPH-dependent reductases optimize cofactor recycling [3].

Table 2: Kinetic Parameters of Key Enzymes in UDP-L-Rhamnose Biosynthesis

EnzymeSourceSubstrateKm (μM)kcat (s−1)Cofactor Used
UDP-Rhamnose Synthase (L780)MimivirusUDP-4-keto-6-deoxyglucose98.611.2NADPH
NRS/ERArabidopsis thalianadTDP-4-keto-6-deoxyglucose2178.5NADPH
RmlB (Dehydratase)Saccharothrix syringaedTDP-D-glucose98.611.2NAD+
RmlD (Reductase)Saccharothrix syringaedTDP-4-keto-rhamnose85.49.8NADPH

Properties

Product Name

UDP-L-rhamnose

IUPAC Name

[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate

Molecular Formula

C15H24N2O16P2

Molecular Weight

550.3 g/mol

InChI

InChI=1S/C15H24N2O16P2/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24)/t5-,6+,8-,9+,10+,11+,12+,13?,14+/m0/s1

InChI Key

DRDCJEIZVLVWNC-YUJZQKNVSA-N

Synonyms

UDP-beta-L-rhamnose
UDP-Rha
UDP-rhamnose

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H](C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

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